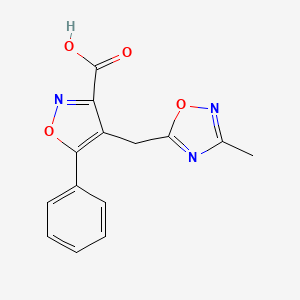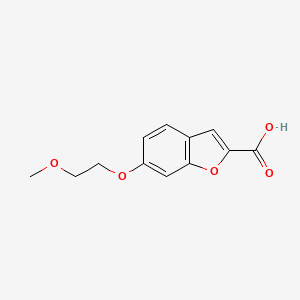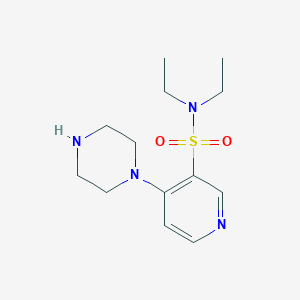
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and basic conditions such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These conditions facilitate the formation of protected piperazines and subsequent deprotection and cyclization reactions .
Major Products Formed
The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones. These products are often intermediates in the synthesis of more complex piperazine derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate in bacteria. This inhibition leads to the disruption of bacterial DNA growth and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide: Exhibits antifungal activity.
Uniqueness
N,N-Diethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of chemistry and medicine.
Propiedades
Fórmula molecular |
C13H22N4O2S |
|---|---|
Peso molecular |
298.41 g/mol |
Nombre IUPAC |
N,N-diethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H22N4O2S/c1-3-17(4-2)20(18,19)13-11-15-6-5-12(13)16-9-7-14-8-10-16/h5-6,11,14H,3-4,7-10H2,1-2H3 |
Clave InChI |
IOTVDRUUHNQYKS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)
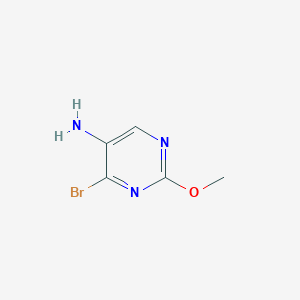
![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
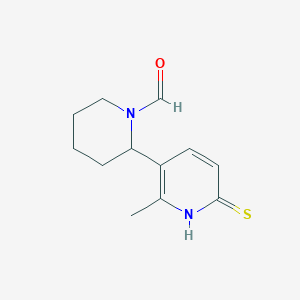


![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

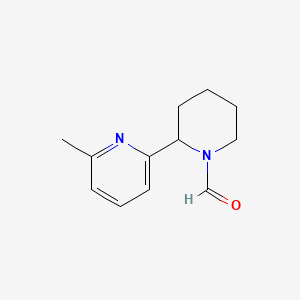
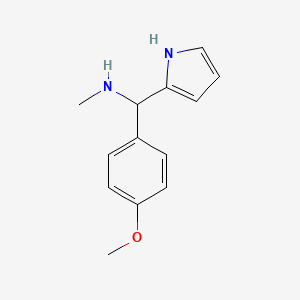

![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
